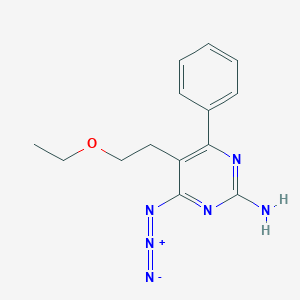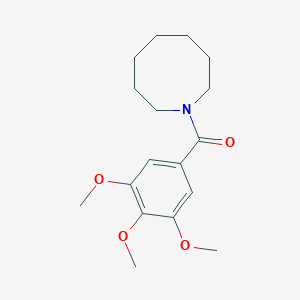
Trocimine
Übersicht
Beschreibung
Trocimin: ist eine organische Verbindung mit der chemischen Formel C17H25NO4. Es ist bekannt für seine Anwendungen in verschiedenen Bereichen, darunter Chemie, Biologie, Medizin und Industrie. Trocimine ist eine vielseitige Verbindung, die sowohl Eigenschaften von Alkoholen als auch von Aminen aufweist, wodurch sie in einer Vielzahl von chemischen Reaktionen und industriellen Prozessen nützlich ist.
Herstellungsmethoden
Synthetische Wege und Reaktionsbedingungen: this compound kann durch die Reaktion von Ethylenoxid mit wässrigem Ammoniak synthetisiert werden. Diese Reaktion erzeugt Ethanolamin, Diethanolamin und Triethanolamin, wobei das Verhältnis der Produkte durch die Stöchiometrie der Reaktanten gesteuert wird . Die Reaktionsbedingungen umfassen typischerweise moderate Temperaturen und Drücke, um eine optimale Ausbeute und Reinheit zu gewährleisten.
Industrielle Produktionsmethoden: In industriellen Umgebungen beinhaltet die Produktion von this compound den Einsatz von großtechnischen Reaktoren, in denen Ethylenoxid und wässriges Ammoniak unter kontrollierten Bedingungen kombiniert werden. Die resultierende Mischung wird dann durch Destillation und andere Trenntechniken gereinigt, um hochreines this compound zu erhalten .
Chemische Reaktionsanalyse
Arten von Reaktionen: this compound durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Substitution. Als Amin kann es ein Wasserstoffion aufnehmen, um Hydroxid und eine konjugierte Säure zu bilden, wodurch der pH-Wert der Lösung erhöht wird . Es wirkt auch als Tensid und senkt die Grenzflächenspannung in Mischungen, um eine Trennung von Emulsionen zu verhindern .
Häufige Reagenzien und Bedingungen:
Oxidation: this compound kann mit Reagenzien wie Kaliumpermanganat oder Wasserstoffperoxid unter sauren oder basischen Bedingungen oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden.
Substitution: Substitutionsreaktionen beinhalten oft Halogenierungsmittel wie Thionylchlorid oder Phosphortribromid.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. So kann die Oxidation von this compound beispielsweise zu Aldehyden oder Carbonsäuren führen, während die Reduktion zu primären oder sekundären Aminen führen kann.
Wissenschaftliche Forschungsanwendungen
Chemie: this compound wird als pH-Regulator und Tensid in verschiedenen chemischen Formulierungen verwendet. Es wird auch bei der Synthese komplexer organischer Moleküle und als Katalysator in bestimmten Reaktionen eingesetzt .
Biologie: In der biologischen Forschung wird this compound verwendet, um die Auswirkungen von Aminen auf zelluläre Prozesse zu untersuchen. Es wird auch bei der Herstellung von Puffern und anderen biochemischen Reagenzien verwendet.
Medizin: this compound findet Anwendung in der Medizin als topisches Analgetikum zur Linderung leichter Schmerzen und Beschwerden. Es ist ein Wirkstoff in rezeptfreien Produkten zur Behandlung von Muskel- und Gelenkschmerzen .
Industrie: In industriellen Anwendungen wird this compound bei der Herstellung von Tensiden, Emulgatoren und anderen chemischen Produkten verwendet. Es wird auch in der Textil- und Zementindustrie wegen seiner stabilisierenden Eigenschaften eingesetzt .
Wirkmechanismus
This compound übt seine Wirkung durch seine Fähigkeit aus, als Amin und Triol zu fungieren. Als Amin kann es ein Wasserstoffion aufnehmen, um Hydroxid und eine konjugierte Säure zu bilden, wodurch der pH-Wert der Lösung erhöht wird . Als Tensid senkt es die Grenzflächenspannung in Mischungen, wodurch eine Trennung von Emulsionen verhindert wird . Darüber hinaus kann this compound Cyclooxygenase (COX)-Enzyme hemmen, wodurch die Synthese von Prostaglandinen reduziert und Schmerzen und Entzündungen gelindert werden .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Trocimine can be synthesized through the reaction of ethylene oxide with aqueous ammonia. This reaction produces ethanolamine, diethanolamine, and triethanolamine, with the ratio of products controlled by the stoichiometry of the reactants . The reaction conditions typically involve moderate temperatures and pressures to ensure optimal yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where ethylene oxide and aqueous ammonia are combined under controlled conditions. The resulting mixture is then purified through distillation and other separation techniques to obtain high-purity this compound .
Analyse Chemischer Reaktionen
Types of Reactions: Trocimine undergoes various chemical reactions, including oxidation, reduction, and substitution. As an amine, it can accept a hydrogen ion to form hydroxide and a conjugate acid, raising the pH of the solution . It also acts as a surfactant, lowering the interfacial tension in mixtures to prevent separation of emulsions .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions often involve halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield aldehydes or carboxylic acids, while reduction can produce primary or secondary amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: Trocimine is used as a pH adjuster and surfactant in various chemical formulations. It is also employed in the synthesis of complex organic molecules and as a catalyst in certain reactions .
Biology: In biological research, this compound is used to study the effects of amines on cellular processes. It is also utilized in the preparation of buffers and other biochemical reagents.
Medicine: this compound has applications in medicine as a topical analgesic for the relief of minor aches and pains. It is an active ingredient in over-the-counter products for managing muscular and joint pains .
Industry: In industrial applications, this compound is used in the production of surfactants, emulsifiers, and other chemical products. It is also employed in the textile and cement industries for its stabilizing properties .
Wirkmechanismus
Trocimine exerts its effects through its ability to act as an amine and a triol. As an amine, it can accept a hydrogen ion to form hydroxide and a conjugate acid, raising the pH of the solution . As a surfactant, it lowers the interfacial tension in mixtures, preventing the separation of emulsions . Additionally, this compound can inhibit cyclo-oxygenase (COX) enzymes, reducing the synthesis of prostaglandins and alleviating pain and inflammation .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
Diethanolamin: Eine weitere verwandte Verbindung, Diethanolamin, wird bei der Herstellung von Tensiden und als Korrosionsschutzmittel eingesetzt.
Ethanolamin: Ethanolamin ist ein einfacheres Amin, das bei der Synthese von Reinigungsmitteln und Emulgatoren verwendet wird.
Einzigartigkeit: this compound ist einzigartig in seiner Kombination von Eigenschaften als Amin und Triol, was es sowohl in chemischen Reaktionen als auch in industriellen Anwendungen sehr vielseitig macht. Seine Fähigkeit, als Tensid und pH-Regulator zu wirken, zusammen mit seinen geringen hautreizenden Eigenschaften, hebt es von anderen ähnlichen Verbindungen ab .
Eigenschaften
IUPAC Name |
azocan-1-yl-(3,4,5-trimethoxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO4/c1-20-14-11-13(12-15(21-2)16(14)22-3)17(19)18-9-7-5-4-6-8-10-18/h11-12H,4-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZSDNEJJUSYNSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N2CCCCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1046475 | |
| Record name | Trocimine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1046475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14368-24-2 | |
| Record name | Trocimine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014368242 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trocimine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=233082 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Trocimine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1046475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TROCIMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8EE22OKO88 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



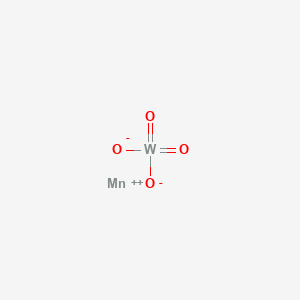
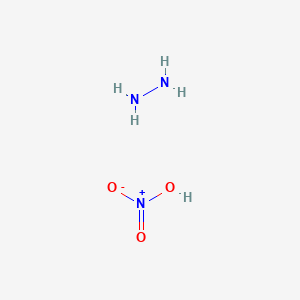




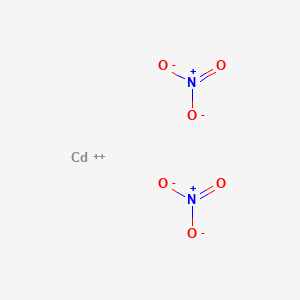
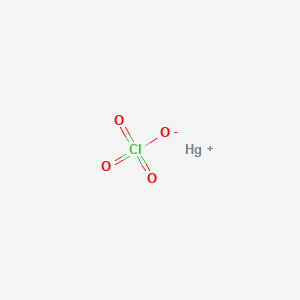
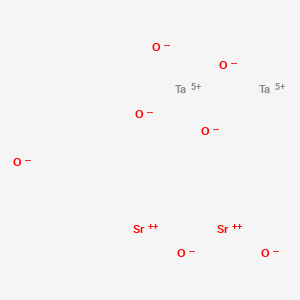
![1-(2-Chloroethyl)-3-[4-[[2-chloroethyl(nitroso)carbamoyl]amino]-2,3,5,6-tetramethylphenyl]-1-nitrosourea](/img/structure/B78603.png)
